(2-Cyano-5-methylpyridin-3-yl)boronic acid
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Overview
Description
(2-Cyano-5-methylpyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyano group and a methyl group. The unique structural features of this compound make it a valuable building block in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-5-methylpyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-5-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like organolithium or Grignard reagents. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include boronic esters, amines, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
(2-Cyano-5-methylpyridin-3-yl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Cyano-5-methylpyridin-3-yl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols, amines, and other nucleophiles, leading to the formation of stable complexes. These interactions are crucial in the compound’s role as an enzyme inhibitor and in its applications in drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Cyano-5-methylpyridin-3-yl)boronic acid include:
- Phenylboronic acid
- 4-Cyanophenylboronic acid
- 2-Methylpyridin-3-ylboronic acid
Uniqueness
The uniqueness of this compound lies in its combination of a cyano group and a boronic acid group on a pyridine ring. This structural arrangement imparts distinct electronic properties and reactivity, making it a versatile reagent in various chemical transformations. Compared to similar compounds, it offers enhanced stability and selectivity in reactions, particularly in the formation of carbon-carbon bonds .
Properties
IUPAC Name |
(2-cyano-5-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c1-5-2-6(8(11)12)7(3-9)10-4-5/h2,4,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHZPOKFDBRSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1C#N)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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